3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H15ClN4O3S2 and its molecular weight is 494.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has revealed their potential as selective class III agents for cardiac electrophysiological activity. Compounds within this category have shown comparable potency to known class III agents, indicating the viability of the imidazol-1-yl moiety as a substitute for producing class III electrophysiological activity in benzamide series (Morgan et al., 1990).
Anticancer Agents
Indapamide derivatives have been synthesized and evaluated for their proapoptotic activity against cancer cell lines. Specifically, certain derivatives demonstrated significant anticancer activity against melanoma cell lines, with one compound showing high proapoptotic activity. These compounds were also investigated as inhibitors of carbonic anhydrase isoforms, showing inhibitory activity with IC50 values in the low micromolar range (Yılmaz et al., 2015).
Antimalarial and COVID-19 Applications
A study on N-(phenylsulfonyl)acetamide derivatives explored their reactivity with nitrogen nucleophiles, yielding compounds with promising in vitro antimalarial activity. These sulfonamide derivatives demonstrated excellent antimalarial activity with low cytotoxicity, making them potential candidates for further investigation as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activities
The synthesis of thiazole derivatives has been reported to confirm their antimicrobial activity. Thiazole and its derivatives have been recognized for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. Specific derivatives have shown significant antimicrobial activity, especially when substituted with electron-donating groups (Chawla, 2016).
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3S2/c24-18-8-10-20(11-9-18)33(30,31)28-19-3-1-2-17(12-19)22(29)27-23-26-21(14-32-23)16-6-4-15(13-25)5-7-16/h1-12,14,28H,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUMKXFAWOGVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.